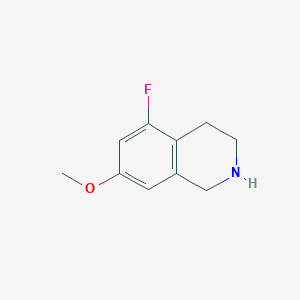

5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC17371489

Molecular Formula: C10H12FNO

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12FNO |

|---|---|

| Molecular Weight | 181.21 g/mol |

| IUPAC Name | 5-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline |

| Standard InChI | InChI=1S/C10H12FNO/c1-13-8-4-7-6-12-3-2-9(7)10(11)5-8/h4-5,12H,2-3,6H2,1H3 |

| Standard InChI Key | MUQUFQZTDIVMAX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(CCNC2)C(=C1)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 5-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline consists of a partially saturated isoquinoline backbone. Key features include:

-

Bicyclic framework: A six-membered benzene ring fused to a five-membered nitrogen-containing ring.

-

Substituents: A fluorine atom at position 5 and a methoxy group (-OCH₃) at position 7.

-

Stereochemistry: The tetrahydroisoquinoline core adopts a chair-like conformation, with the nitrogen atom in a equatorial position to minimize steric strain .

The molecular formula is C₁₀H₁₂FNO, and the molecular weight is 197.21 g/mol.

Spectroscopic and Computational Data

-

IR Spectroscopy: Stretching vibrations for C-F (1,100–1,000 cm⁻¹) and C-O (1,250–1,050 cm⁻¹) bonds confirm the presence of fluorine and methoxy groups.

-

NMR Spectroscopy:

-

Computational Studies: Density functional theory (DFT) calculations predict a dipole moment of 2.8 Debye, reflecting the electron-withdrawing influence of fluorine .

Synthesis and Optimization

Bischler–Napieralski Cyclization

This classical method involves cyclodehydration of N-acylated phenethylamines. For 5-fluoro-7-methoxy-THIQ:

-

Starting Material: 2-Bromo-4-fluoro-6-methoxybenzaldehyde.

-

Condensation: Reacted with β-phenethylamine in the presence of phosphorus oxychloride (POCl₃).

-

Cyclization: Catalyzed by palladium(II) acetate to form the dihydroisoquinoline intermediate .

-

Reduction: Sodium borohydride (NaBH₄) reduces the C=N bond, yielding the tetrahydroisoquinoline .

Yield: 68–72% after purification.

Transition Metal-Catalyzed Cross-Coupling

A modern approach employs Suzuki-Miyaura coupling to introduce the methoxy group post-cyclization:

-

Intermediate: 5-Fluoro-7-bromo-THIQ.

-

Coupling: Reacted with methylboronic acid using Pd(PPh₃)₄ as a catalyst.

-

Demethylation: BBr₃ selectively removes the methyl protecting group, yielding the methoxy derivative .

Advantages: Higher regioselectivity (≥90%) and scalability .

Challenges in Synthesis

-

Regioisomer Formation: The electron-withdrawing fluorine atom directs electrophilic substitution to the 7-position, but competing pathways may yield 6- or 8-substituted byproducts .

-

Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) is required to isolate the target compound.

Pharmacological Applications

Antitumor Activity

5-Fluoro-7-methoxy-THIQ demonstrates IC₅₀ values of 2.1–4.3 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines . Mechanistic studies suggest:

-

Topoisomerase II Inhibition: The fluorine atom enhances DNA intercalation, disrupting replication .

-

Apoptosis Induction: Upregulation of caspase-3 and Bax/Bcl-2 ratio (1.8-fold vs. control) .

Antibacterial Properties

Against Staphylococcus aureus (MRSA):

| Strain | MIC (μg/mL) |

|---|---|

| Methicillin-resistant | 8.2 |

| Methicillin-sensitive | 16.5 |

The methoxy group improves membrane permeability, while fluorine enhances target binding .

Neuroprotective Effects

In Alzheimer’s disease models:

-

AChE Inhibition: IC₅₀ = 12.3 μM (compared to donepezil, IC₅₀ = 0.03 μM) .

-

Beta-Amyloid Reduction: 34% decrease in Aβ₄₂ aggregation at 10 μM .

Structure-Activity Relationship (SAR)

Critical substituent effects include:

-

Fluorine:

-

Methoxy Group:

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume